

## Spectroscopic data of 2-Bromohexanoic acid

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Compound of Interest

Compound Name: 2-Bromohexanoic acid

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An In-depth Technical Guide to the Spectroscopic Data of 2-Bromohexanoic Acid

This guide provides a comprehensive overview of the spectroscopic data for **2-bromohexanoic acid** (CAS No: 616-05-7), a key intermediate in various organic syntheses.[1] [2] The data presented is essential for the structural elucidation and quality control of this compound in research and development settings.

#### **Structural and Physical Properties**

**2-Bromohexanoic acid** is a carboxylic acid with a bromine atom at the alpha (C2) position.[2] It is typically a colorless to pale yellow liquid at room temperature.[2][3]

- Molecular Formula: C<sub>6</sub>H<sub>11</sub>BrO<sub>2</sub>[1][4]
- Molecular Weight: 195.05 g/mol [1][4]
- Synonyms: 2-Bromocaproic acid, α-Bromohexanoic acid[1][4]

#### **Spectroscopic Data Analysis**

The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for **2-bromohexanoic acid**.

### Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The analysis of **2-bromohexanoic acid** reveals characteristic absorptions for a carboxylic acid.



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
2960, 2870	Medium-Strong	C-H stretch (Aliphatic)
1715	Strong	C=O stretch (Carbonyl)
1460, 1420	Medium	C-H bend (Aliphatic)
1290	Medium	C-O stretch
930	Broad	O-H bend
650	Medium	C-Br stretch

Table 1: Summary of key FT-IR spectral data for **2-Bromohexanoic acid**.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl<sub>3</sub>).[5]

#### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum shows distinct signals for each unique proton environment in the molecule.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	H-O-C=O
~4.25	Triplet (t)	1H	CH-Br
~2.10	Multiplet (m)	2H	-CH2-CH(Br)-
~1.45	Multiplet (m)	2H	-CH2-CH2-CH(Br)-
~1.35	Sextet	2H	CH3-CH2-
~0.90	Triplet (t)	3H	CH3-CH2-



Table 2: Summary of <sup>1</sup>H NMR spectral data for **2-Bromohexanoic acid**.

#### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides a signal for each unique carbon atom in the structure.[6]

Chemical Shift (δ, ppm)	Assignment
~175	C=O
~45	CH-Br
~35	CH2-CH(Br)
~28	-CH <sub>2</sub> -CH <sub>2</sub> -CH(Br)-
~22	CH <sub>3</sub> -CH <sub>2</sub> -
~14	CH₃-

Table 3: Summary of <sup>13</sup>C NMR spectral data for **2-Bromohexanoic acid**.

#### **Mass Spectrometry (MS)**

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine (with two major isotopes, <sup>79</sup>Br and <sup>81</sup>Br) results in a characteristic M+2 isotope pattern for bromine-containing fragments.

m/z	Interpretation
194/196	[M]+, Molecular ion peak
115	[M - Br]+, Loss of bromine radical
73	[COOH-CH-CH₃]+ (from rearrangement)
45	[COOH]+

Table 4: Key fragments in the mass spectrum of **2-Bromohexanoic acid**.



### **Experimental Protocols**

Standard procedures for acquiring the spectroscopic data are outlined below.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) or Neat (as a thin film between salt plates). For a neat sample, a drop of the liquid is placed on a KBr or NaCl plate, and another plate is pressed on top to create a thin capillary film.[1][7]
- Instrument: A standard FTIR spectrometer.
- Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm<sup>-1</sup>. A
  background scan of the empty sample holder is performed first. The sample is then scanned,
  and the resulting spectrum is presented in terms of transmittance or absorbance versus
  wavenumber.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of 2-bromohexanoic acid is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>), in a standard 5 mm NMR tube.[5]
   A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).[1]
- ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

### Mass Spectrometry (MS)

Technique: Electron Ionization (EI) is commonly used, often coupled with Gas
 Chromatography (GC-MS) for sample introduction.[1]

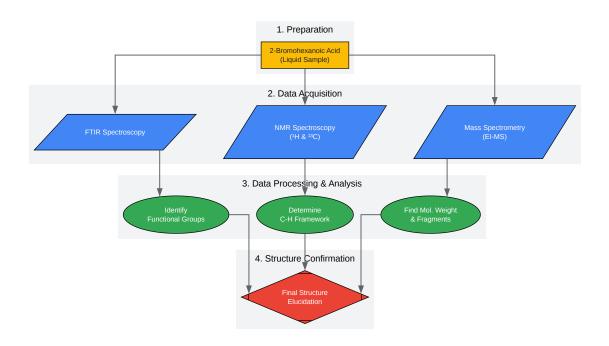


- Instrument: A GC-MS system or a direct insertion probe on a mass spectrometer.
- Data Acquisition: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

### **Analysis Workflow**

The following diagram illustrates the logical workflow for the complete spectroscopic analysis and structural confirmation of **2-bromohexanoic acid**.





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Workflow for spectroscopic characterization.



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